![molecular formula C9H9N3O2 B13011778 methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate CAS No. 1638768-41-8](/img/structure/B13011778.png)
methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a methyl ester group at the 5-position and an additional methyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with the condensation of 3-methylpyrazole with a suitable pyridine derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or acetic acid, with temperatures ranging from room temperature to reflux conditions.
Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. This method typically employs a mixture of starting materials in a polar solvent, subjected to microwave irradiation for a short duration.
Industrial Production Methods
For industrial-scale production, continuous flow synthesis is often employed. This method allows for better control over reaction conditions and scalability. The starting materials are continuously fed into a reactor, where they undergo cyclization under controlled temperature and pressure. This method not only improves yield but also ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like phosphorus pentachloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Phosphorus pentachloride in anhydrous conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been explored as a lead compound for the development of anti-inflammatory and anticancer agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Wirkmechanismus
The mechanism of action of methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions.
At the molecular level, the compound can interact with nucleophilic and electrophilic sites, facilitating various chemical transformations
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- Methyl 1H-pyrazolo[4,3-c]pyridine-5-carboxylate
- Methyl 1H-pyrazolo[3,4-d]pyridine-5-carboxylate
Uniqueness
Methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is unique due to the specific positioning of its methyl and ester groups. This configuration imparts distinct chemical and physical properties, such as increased stability and reactivity. Compared to its analogs, it may exhibit different biological activities and reactivity patterns, making it a valuable compound for targeted research and development.
Eigenschaften
CAS-Nummer |
1638768-41-8 |
|---|---|
Molekularformel |
C9H9N3O2 |
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
methyl 3-methyl-2H-pyrazolo[3,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-5-6-3-7(9(13)14-2)10-4-8(6)12-11-5/h3-4H,1-2H3,(H,11,12) |
InChI-Schlüssel |
XSARCVOGXVUPKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(N=CC2=NN1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



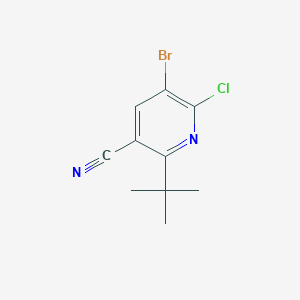
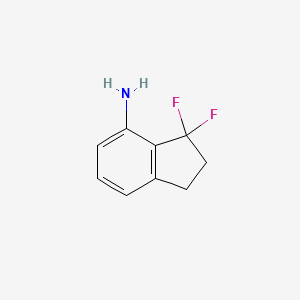
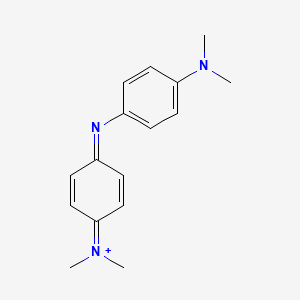
![3-Bromo-7-methoxy-5-methyl-6-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13011716.png)
![3,7-Dimethylbenzo[d]isothiazole](/img/structure/B13011720.png)

![tert-Butyl7-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13011736.png)
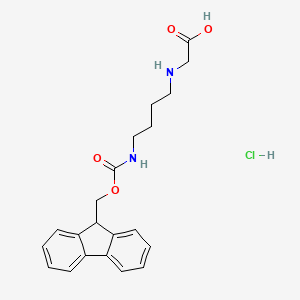
![N'-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13011749.png)
![(3S,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B13011755.png)
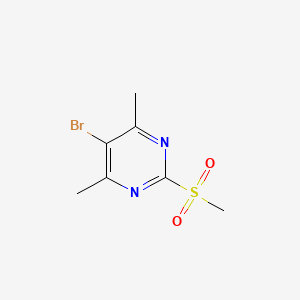
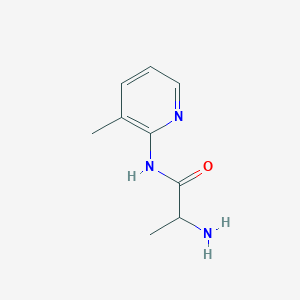
![7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one](/img/structure/B13011777.png)
